l-Carvyl acetate
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Overview
Description
Preparation Methods
Carvyl acetate can be synthesized through the esterification of carveol with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Industrial production methods often employ similar esterification processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Carvyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carveol and carvone under specific conditions.
Reduction: Reduction reactions can convert carvyl acetate back to carveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carvyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carvyl acetate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
Carvyl acetate is similar to other monoterpenoid esters such as:
Linalyl acetate: Known for its floral scent, used in perfumes and aromatherapy.
Geranyl acetate: Has a sweet, fruity aroma, used in flavorings and fragrances.
Properties
CAS No. |
913815-70-0 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12?/m1/s1 |
InChI Key |
YTHRBOFHFYZBRJ-JHJMLUEUSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
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